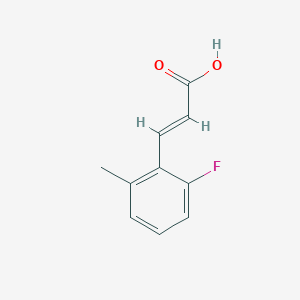

2-Fluoro-6-methylcinnamic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-fluoro-6-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPUTSDIURCFAB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Fluoro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base . Another method includes the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidone as a solvent, under reflux conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Analyse Chemischer Reaktionen

2-Fluoro-6-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-methylcinnamic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-fluoro-6-methylcinnamic acid with structurally related fluorinated aromatic carboxylic acids from the evidence:

Key Observations:

- Substituent Position : The 2-fluoro-6-methyl pattern is distinct from analogs like 2-fluoro-5-methylnicotinic acid , where methyl placement alters steric and electronic interactions .

- Electronic Effects : Fluorine’s electron-withdrawing nature decreases aromatic ring electron density, while methyl groups donate electrons. This balance impacts acidity (pKa) and solubility .

Physicochemical Properties

- Acidity: Fluorinated benzoic acids (e.g., 2-fluoro-6-methylbenzoic acid) typically exhibit lower pKa values (~2.5–3.0) compared to non-fluorinated analogs due to fluorine’s inductive effect. Cinnamic acid derivatives may show slightly higher pKa due to extended conjugation .

- Solubility : Methyl groups enhance lipophilicity, reducing water solubility. Methoxy or iodo substituents (e.g., 2-fluoro-6-methoxybenzoic acid) further decrease solubility, as seen in TCI Chemicals’ product listings .

Biologische Aktivität

2-Fluoro-6-methylcinnamic acid is a derivative of cinnamic acid, notable for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, characterized by the presence of both a fluorine atom and a methyl group, enhances its reactivity and biological efficacy compared to other cinnamic acid derivatives. This article provides an in-depth analysis of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a phenyl ring with a fluorine substituent at the 2-position and a methyl group at the 6-position, which influences its chemical behavior and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is common among many cinnamic acid derivatives, enhancing their effectiveness against various pathogens.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of specific signaling pathways .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress and damage, potentially contributing to its anticancer effects .

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Salmonella typhi | 12 |

| Candida albicans | 14 |

These findings suggest that the compound has significant antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer efficacy of this compound was assessed using various cancer cell lines. The results are presented in Table 2:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 8.49 |

| MCF-7 (Breast) | 11.20 |

| SKOV-3 (Ovarian) | 7.87 |

These IC50 values indicate that the compound exhibits potent cytotoxicity against cancer cells, making it a candidate for further drug development .

Case Studies

- Case Study on Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 32 µg/mL. This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent .

- Case Study on Anticancer Mechanisms : A recent study highlighted the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting that it could serve as a basis for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-6-methylcinnamic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves a Horner-Wadsworth-Emmons reaction between 2-fluoro-6-methylbenzaldehyde and a phosphonoacetate derivative. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns). Mass spectrometry (EI or ESI) can corroborate molecular weight .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine substitution at the 2-position (δ ~ -110 to -120 ppm for aromatic fluorine).

- ¹H NMR : Methyl groups at the 6-position appear as a singlet (~δ 2.3 ppm), while the cinnamic acid protons show coupling patterns (e.g., trans-vinyl protons at δ ~6.3 and 7.6 ppm).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). Cross-reference with computational IR predictions for validation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Temperature : Store at -20°C (long-term) vs. 25°C (accelerated). Monitor degradation via HPLC every 30 days.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradation products.

- Humidity : Use desiccators with controlled humidity (e.g., 75% RH) to assess hydrolysis. Stability data should inform storage protocols in publications .

Advanced Research Questions

Q. How does fluorination at the 2-position affect the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and frontier molecular orbitals. Fluorine’s electronegativity reduces electron density on the aromatic ring, altering reactivity in nucleophilic/electrophilic reactions.

- Experimental Validation : Compare reaction kinetics (e.g., Diels-Alder cycloaddition) between fluorinated and non-fluorinated analogs. X-ray crystallography can reveal structural distortions due to fluorine’s van der Waals radius .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate data, identifying variables like assay type (e.g., enzyme inhibition vs. cell viability) or solvent effects (DMSO vs. aqueous buffers) .

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate binding affinities.

- Meta-Analysis : Statistically aggregate data to identify outliers and adjust for batch-to-batch purity variations (≥95% purity required) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or PPAR-γ). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with fluorine or π-π stacking with the aromatic ring). Compare predictions with experimental SAR data from analogs like p-methylcinnamic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.